molecular formula C7H13N5S B13015931 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine

Katalognummer: B13015931
Molekulargewicht: 199.28 g/mol
InChI-Schlüssel: MXEPTBVDQHUEAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine is an organic compound that features a piperidine ring substituted with a 1-methyl-1H-tetrazol-5-ylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with 1-methyl-1H-tetrazole-5-thiol under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing waste, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

The mechanism by which 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with biological receptors, enhancing its binding affinity. The thio group can also participate in covalent bonding with target proteins, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine is unique due to the combination of the piperidine ring and the 1-methyl-1H-tetrazol-5-ylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H13N5S

Molekulargewicht

199.28 g/mol

IUPAC-Name

4-(1-methyltetrazol-5-yl)sulfanylpiperidine

InChI

InChI=1S/C7H13N5S/c1-12-7(9-10-11-12)13-6-2-4-8-5-3-6/h6,8H,2-5H2,1H3

InChI-Schlüssel

MXEPTBVDQHUEAK-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NN=N1)SC2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.